molecular formula C17H23N3O3S2 B2525039 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole CAS No. 1105208-72-7

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole

Cat. No.: B2525039
CAS No.: 1105208-72-7
M. Wt: 381.51
InChI Key: MONZHJFWTXAIBB-UHFFFAOYSA-N
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Description

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is a complex organic compound that features a piperidine ring, a thiadiazole ring, and an ethoxyphenylsulfonyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of Ethoxyphenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Formation of Thiadiazole Ring: The thiadiazole ring can be formed through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

The uniqueness of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-3-16-18-19-17(24-16)13-9-11-20(12-10-13)25(21,22)15-7-5-14(6-8-15)23-4-2/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONZHJFWTXAIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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